

# Gls-1-IN-1 solubility in DMSO and other solvents

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Compound of Interest		
Compound Name:	Gls-1-IN-1	
Cat. No.:	B10854747	Get Quote

# **Application Notes for GIs-1-IN-1**

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Gls-1-IN-1 is a potent and selective inhibitor of Glutaminase 1 (GLS1), a key mitochondrial enzyme in cancer metabolism.[1] GLS1 catalyzes the hydrolysis of glutamine to glutamate, a critical step that provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, as well as building blocks for nucleotide and amino acid synthesis. By inhibiting GLS1, Gls-1-IN-1 disrupts cancer cell metabolism, leading to reduced proliferation and increased cellular stress. It has shown inhibitory activity against various cancer cell lines, including lung, liver, kidney, and colon cancer.[1] Furthermore, Gls-1-IN-1 has been observed to induce the production of reactive oxygen species (ROS) in A549 lung cancer cells and has demonstrated anti-tumor efficacy in an HCT116 mouse xenograft model.[1]

#### Mechanism of Action

**GIs-1-IN-1** exerts its biological effects by targeting the enzymatic activity of GLS1. This inhibition blocks the conversion of glutamine to glutamate, thereby depleting the downstream metabolic products that are vital for rapid cell growth and proliferation. This disruption of glutaminolysis can lead to cell cycle arrest, induction of apoptosis, and an increase in intracellular ROS levels, making it a promising agent for cancer therapy research.

# **Solubility of Gls-1-IN-1**



The solubility of **GIs-1-IN-1** can vary, and it is crucial to use high-quality, anhydrous solvents for optimal dissolution. It is sparingly soluble in aqueous solutions.

Data Presentation: Solubility in Common Solvents

Solvent	Concentration (mg/mL)	Concentration (mM)	Notes
DMSO	1 - 10 mg/mL	1.62 - 16.17 mM	Sparingly soluble.[1]
DMSO	Up to 25 mg/mL	Up to 40.42 mM	May require ultrasonication for complete dissolution. Use of new, hygroscopic DMSO is recommended.

Note: Discrepancies in reported solubility may be due to differences in compound purity, solvent quality, temperature, and dissolution methods.

# **Experimental Protocols**

Protocol 1: Preparation of Gls-1-IN-1 Stock Solutions

Materials:

- Gls-1-IN-1 (solid)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:



- Equilibrate **GIs-1-IN-1** powder and DMSO to room temperature.
- Weigh the desired amount of **GIs-1-IN-1** in a sterile tube.
- Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
- Vortex the solution thoroughly for 2-5 minutes to facilitate dissolution.
- If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 10-15 minutes.
- Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Cell-Based Proliferation Assay

#### Materials:

- Cancer cell line of interest (e.g., HCT116, A549)
- Complete cell culture medium
- 96-well cell culture plates
- GIs-1-IN-1 DMSO stock solution
- Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
- Microplate reader

## Procedure:

 Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO<sub>2</sub> incubator.



- Prepare serial dilutions of Gls-1-IN-1 in a complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
- Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Gls-1-IN-1. Include a vehicle control (medium with DMSO only).
- Incubate the plate for the desired experimental duration (e.g., 48, 72, or 96 hours).
- At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for colorimetric or luminescent signal development.
- Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
- Calculate the cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC<sub>50</sub> value.

Protocol 3: In Vivo Xenograft Tumor Model

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- HCT116 cancer cells (or other suitable cell line)
- Matrigel (optional)
- Gls-1-IN-1
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[3]
- Calipers for tumor measurement

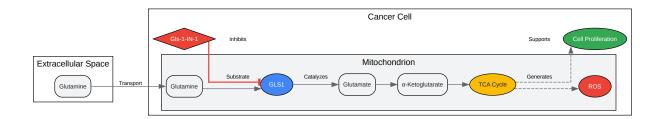


### Procedure:

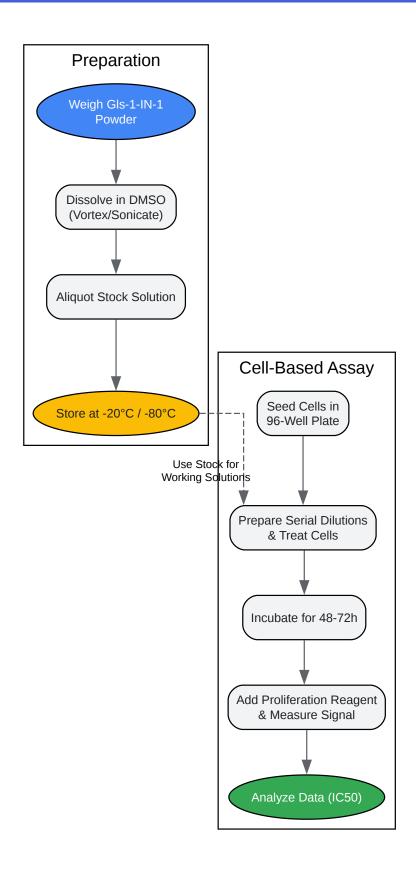
- Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10<sup>6</sup> cells in sterile PBS, with or without Matrigel) into the flank of each mouse.
- Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Prepare the **GIs-1-IN-1** formulation. A dose of 10 mg/kg has been previously reported for an HCT116 model.[1] Dissolve the compound in a suitable vehicle.
- Administer the GIs-1-IN-1 formulation or vehicle control to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined schedule (e.g., daily or twice daily).
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width<sup>2</sup>).
- Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).

## **Visualizations**









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